Dibutyldichlorogermane
Overview
Description
Synthesis Analysis
The synthesis of dibutyldichlorogermane involves reactions with alkenes in the presence of Et3B-dry air, leading to hydrogermylation products. This process is notable for its high yields and applicability to a range of alkenes, including electron-deficient, electron-rich, and internal alkenes, demonstrating the compound's versatility in chemical synthesis (Miura, Ootsuka, & Hosomi, 2007).
Molecular Structure Analysis
Dibutyldichlorogermane's molecular structure plays a crucial role in its reactivity. Organogermanium carboxylates, for example, have been synthesized from dibutyldichlorogermane, revealing insights into the compound's structural aspects and its potential for forming complex organometallic structures with carboxylate groups (Shah et al., 2009).
Chemical Reactions and Properties
Dibutyldichlorogermane's reactivity has been extensively studied, particularly in radical reactions. It reacts with bromo- and iodoalkanes in the presence of Et3B as a radical initiator, leading to the formation of alkanes. This highlights its role as a radical mediator in synthetic chemistry (Miura, Ootsuka, & Hosomi, 2005).
Physical Properties Analysis
While specific studies on dibutyldichlorogermane's physical properties were not directly found, the general characteristics of organogermanium compounds, such as their stability, boiling points, and solubility, can be inferred from related compounds and their synthesis methods. The synthesis of organotrichlorogermanes, for example, provides insights into the stability and reactivity of germanium-containing compounds (Okamoto, Asano, & Suzuki, 2004).
Chemical Properties Analysis
The chemical properties of dibutyldichlorogermane, such as its reactivity with different organic and inorganic substrates, are crucial for its applications in synthesis. Its role in the formation of germylmethylated cyclopentanes when reacted with 1,6-dienes and its comparative reactivity with tributylgermane highlight its unique chemical behavior and potential for synthetic applications (Miura, Ootsuka, & Hosomi, 2007).
Scientific Research Applications
Electronic/Opto-Electronic Thin Films and Functional/Protective Coatings
- Application : Dibutyldichlorogermane can be used in the production of thin films and coatings for electronic and opto-electronic devices . These films and coatings can enhance the performance and durability of the devices.
- Results : The results or outcomes would also depend on the specific application. For example, a thin film could improve the efficiency of a solar cell, or a protective coating could increase the lifespan of an electronic device .
Catalysis
- Application : Dibutyldichlorogermane could potentially be used as a catalyst in chemical reactions . Catalysts are substances that increase the rate of a chemical reaction without being consumed by the reaction itself .
- Method : The specific methods of application would depend on the type of reaction and the desired outcomes. Generally, the catalyst would be mixed with the reactants under controlled conditions to facilitate the reaction .
- Results : The results or outcomes would depend on the specific reaction. For example, a catalyst could help to increase the yield of a reaction, reduce the energy required for the reaction, or enable the reaction to occur at lower temperatures .
Energy Generation/Storage
- Application : While specific applications of Dibutyldichlorogermane in energy generation or storage are not readily available, it’s possible that this compound could be used in the development of new materials or technologies in this field .
- Method : The specific methods of application would depend on the type of energy technology being developed. This could involve chemical reactions, material synthesis, device fabrication, and more .
- Results : The results or outcomes would depend on the specific application. For example, a new material or technology could improve the efficiency of energy generation or storage, reduce costs, or provide other benefits .
MEMS & Nanomaterials
- Application : Dibutyldichlorogermane could potentially be used in the fabrication of Microelectromechanical Systems (MEMS) and nanomaterials . These technologies have applications in various fields, including electronics, sensors, and more .
- Method : The specific methods of application would depend on the type of MEMS or nanomaterial being fabricated. This could involve processes such as deposition, etching, lithography, and more .
- Results : The results or outcomes would depend on the specific application. For example, a new MEMS device or nanomaterial could improve the performance of electronic devices, enable new functionalities, or provide other benefits .
Safety And Hazards
properties
IUPAC Name |
dibutyl(dichloro)germane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18Cl2Ge/c1-3-5-7-11(9,10)8-6-4-2/h3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMPTHGEGBKPBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Ge](CCCC)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2Ge | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063530 | |
Record name | Germane, dibutyldichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9063530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dibutyldichlorogermane | |
CAS RN |
4593-81-1 | |
Record name | Dibutyldichlorogermane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4593-81-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dibutyldichlorogermane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004593811 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibutyldichlorogermane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166300 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Germane, dibutyldichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Germane, dibutyldichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9063530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibutyldichlorogermane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.716 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Dibutyldichlorogermane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S563QQU5AV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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